1-(benzylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenylmethanesulfonyl group, a trifluoromethyl-substituted phenyl group, and a piperidine-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often require the use of strong bases, such as triethylamine, and solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and trifluoromethyl groups play a crucial role in its binding affinity and selectivity. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Shares the trifluoromethyl and sulfonyl groups but differs in the overall structure.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Uniqueness
1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine-4-carboxamide moiety with a phenylmethanesulfonyl and trifluoromethyl-substituted phenyl group.
Properties
Molecular Formula |
C20H21F3N2O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-7-4-8-18(13-17)24-19(26)16-9-11-25(12-10-16)29(27,28)14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2,(H,24,26) |
InChI Key |
IWDDFTSAQNLPTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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